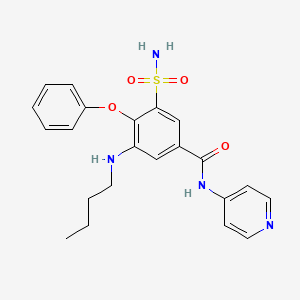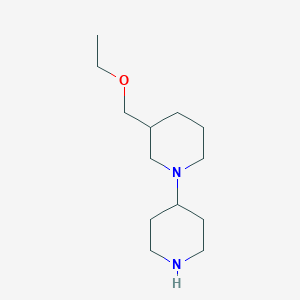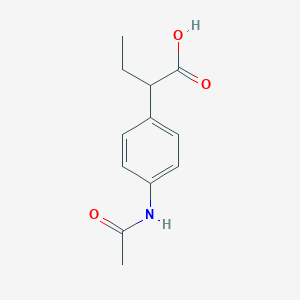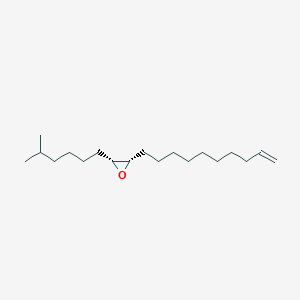
2-methyl-7R,8S-Epoxy-17-octadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7R,8S-Epoxy-17-octadecene is an organic compound with the molecular formula C19H36O. It is a stereoisomer with defined stereocenters at the 7th and 8th positions, specifically in the R and S configurations, respectively. This compound is notable for its presence as a trace component in the sex pheromone gland of the gypsy moth, Lymantria dispar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7R,8S-Epoxy-17-octadecene typically involves the epoxidation of an appropriate precursor. One common method is the epoxidation of 2-methyl-17-octadecene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7R,8S-Epoxy-17-octadecene can undergo several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-7R,8S-Epoxy-17-octadecene has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and epoxide chemistry.
Biology: Its role as a component of the gypsy moth’s sex pheromone makes it valuable in entomological studies and pest control research.
Medicine: While not directly used in medicine, its structural features are studied for insights into epoxide-containing bioactive molecules.
Mechanism of Action
The mechanism by which 2-methyl-7R,8S-Epoxy-17-octadecene exerts its effects, particularly in biological systems, involves its interaction with specific receptors in the gypsy moth. The compound binds to olfactory receptors in male moths, triggering a behavioral response that leads them to the female moths. This interaction is highly stereospecific, with the R and S configurations playing a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
(7R,8S)-cis-7,8-epoxy-2-methyloctadecane:
(7S,8R)-cis-7,8-epoxy-2-methyloctadec-17-ene: The antipode of 2-methyl-7R,8S-Epoxy-17-octadecene, which is not attractive to male gypsy moths and can reduce the attractiveness of other pheromone components.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a trace component in the gypsy moth’s pheromone system. Its ability to elicit a response in male moths, albeit weaker than (+)-disparlure, highlights its potential role in enhancing pheromone specificity or attractiveness in certain populations .
Properties
Molecular Formula |
C19H36O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
(2S,3R)-2-dec-9-enyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H36O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h4,17-19H,1,5-16H2,2-3H3/t18-,19+/m0/s1 |
InChI Key |
VEHBXHNRALNERE-RBUKOAKNSA-N |
Isomeric SMILES |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCCCCCC=C |
Canonical SMILES |
CC(C)CCCCC1C(O1)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



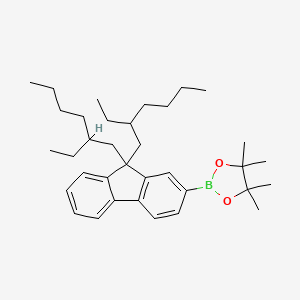
![(17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404729.png)
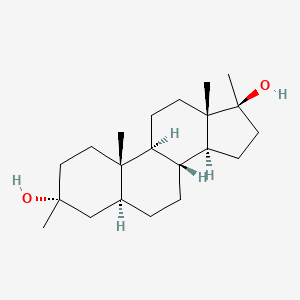
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
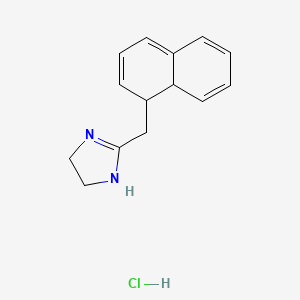
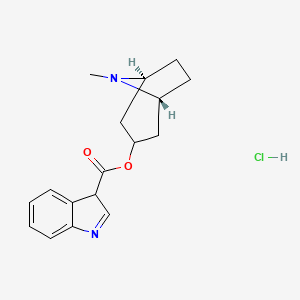
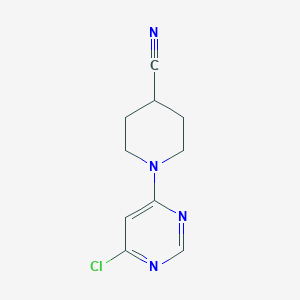
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
